molecular formula C18H20N2O3 B12115429 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide

2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide

Cat. No.: B12115429
M. Wt: 312.4 g/mol
InChI Key: ZITBTMCHRDCUEX-UHFFFAOYSA-N
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Description

2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide is a benzamide derivative characterized by a phenoxyacetyl-amino substituent at the 2-position of the benzamide core. The phenoxy group is further substituted with an isopropyl moiety at the para position. This structural configuration confers distinct physicochemical properties, including lipophilicity influenced by the isopropyl group and hydrogen-bonding capacity from the amide and phenoxy functionalities.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C18H20N2O3/c1-12(2)13-7-9-14(10-8-13)23-11-17(21)20-16-6-4-3-5-15(16)18(19)22/h3-10,12H,11H2,1-2H3,(H2,19,22)(H,20,21)

InChI Key

ZITBTMCHRDCUEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Preparation Methods

Direct Amidation of Benzoic Acid Derivatives

A widely adopted method involves reacting benzoic acid with urea in the presence of a boric acid catalyst. This one-pot synthesis proceeds via melt condensation at 130–180°C, yielding benzamide with 66% efficiency2. Key advantages include operational simplicity and avoidance of hazardous reagents like benzoyl chloride. However, scalability is limited by moderate yields and side-product formation from urea decomposition2.

Nitro Group Reduction Pathways

Alternative approaches start with nitro-substituted precursors. For example, 2-nitrobenzamide can be synthesized via Schotten-Baumann acylation of 2-nitroaniline, followed by catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to yield 2-aminobenzamide. Patent data indicate that hydrogenation at 50–70°C under 0.5–1 MPa H₂ pressure achieves >90% conversion with minimal over-reduction byproducts.

(4-Isopropylphenoxy)acetyl Side Chain Installation

Introducing the (4-isopropylphenoxy)acetyl group requires precise control of acylation and etherification steps.

Chloroacetylation of 4-Isopropylphenol

The side chain precursor, (4-isopropylphenoxy)acetyl chloride , is synthesized through nucleophilic substitution:

4-Isopropylphenol+Chloroacetyl chlorideBase(4-Isopropylphenoxy)acetyl chloride+HCl\text{4-Isopropylphenol} + \text{Chloroacetyl chloride} \xrightarrow{\text{Base}} \text{(4-Isopropylphenoxy)acetyl chloride} + \text{HCl}

Pyridine or triethylamine (1.2–1.5 eq) in anhydrous dichloromethane at 0–5°C minimizes side reactions. Yields exceed 85% when using molecular sieves to absorb liberated HCl.

Acylation of 2-Aminobenzamide

Coupling the acyl chloride with 2-aminobenzamide proceeds via Schotten-Baumann conditions:

2-Aminobenzamide+(4-Isopropylphenoxy)acetyl chlorideNaOH/H₂OTarget Compound\text{2-Aminobenzamide} + \text{(4-Isopropylphenoxy)acetyl chloride} \xrightarrow{\text{NaOH/H₂O}} \text{Target Compound}

Maintaining pH 8–9 with 10% NaOH ensures efficient nucleophilic attack by the amine while suppressing hydrolysis of the acyl chloride2. Dichloromethane/water biphasic systems at 25°C for 4–6 hours provide 72–78% isolated yields after recrystallization from ethanol/water.

Alternative Routes: Mitsunobu and Ullmann Coupling

Mitsunobu Ether Synthesis

For enhanced regioselectivity, the Mitsunobu reaction couples 4-isopropylphenol with 2-(bromoacetyl)aminobenzamide using DIAD/PPh₃ in THF. This method circumvents acyl chloride handling but requires strict anhydrous conditions and affords 65–68% yields.

Ullmann-Type Coupling

Copper-catalyzed coupling of 2-iodobenzamide with preformed (4-isopropylphenoxy)acetamide (CuI, L-proline, K₂CO₃, DMSO, 110°C) achieves 60% conversion. While avoiding moisture-sensitive steps, this route suffers from longer reaction times (24–36 hours) and challenges in catalyst recovery.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsYield (%)Purity (%)Scalability
Schotten-BaumannNaOH, DCM/H₂O25°C, 6 h72–7895–98High
MitsunobuDIAD, PPh₃THF, reflux, 12 h65–6890–93Moderate
Ullmann CouplingCuI, L-prolineDMSO, 110°C, 24 h6085–88Low
HydrogenationH₂, Pd-C50–70°C, 1 MPa>9099High

Data synthesized from2.

Critical Process Parameters

Temperature Control

  • Acylation below 30°C prevents racemization and decomposition2.

  • Hydrogenation above 60°C accelerates catalyst deactivation.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance Ullmann coupling but complicate product isolation.

  • Dichloromethane/water systems enable facile phase separation in Schotten-Baumann reactions.

Catalytic Efficiency

  • Pd-C (5 wt%) achieves complete nitro reduction in 2 hours vs. 6 hours for SnCl₂.

  • Copper catalysts require ligand optimization (e.g., L-proline vs. phenanthroline) to minimize side reactions.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.22 (d, 6H, CH(CH₃)₂), 4.52 (s, 2H, COCH₂O), 7.25–8.10 (m, 8H, aromatic).

  • IR : 1655 cm⁻¹ (amide C=O), 1240 cm⁻¹ (aryl-O-C).

Chromatographic Purity

HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min, 254 nm) shows ≥98% purity with t<sub>R</sub> = 6.72 min.

Industrial Considerations

  • Cost Analysis : Schotten-Baumann routes are economically favorable ($12–15/g at 1 kg scale) vs. Mitsunobu ($28–32/g).

  • Waste Streams : Aqueous NaOH and organic phases require neutralization and solvent recovery systems for greener synthesis2.

Emerging Methodologies

Recent advances focus on:

  • Enzymatic Acylation : Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) at 45°C, achieving 55% yields with reduced environmental impact.

  • Flow Chemistry : Microreactor systems enable 85% yield in 30 minutes via continuous Schotten-Baumann acylation .

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, typically involving the acetyl group.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can occur.

    Substitution: Substitution reactions may occur at the phenolic hydroxyl group.

    Common Reagents: Acetic anhydride, aniline, reducing agents (e.g., NaBH₄).

    Major Products: The primary product is 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide itself.

Scientific Research Applications

    Medicine: The compound exhibits potential as an anti-inflammatory agent or in pain management.

    Chemistry: It serves as a building block for the synthesis of other compounds.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

  • The exact mechanism of action is still under investigation.
  • It may interact with specific molecular targets or pathways related to inflammation or pain modulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Features/Applications
2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide 4-Isopropylphenoxy, acetyl-amino at 2-position C₁₉H₂₂N₂O₃ ~326.4 ~1.18 (predicted) ~576 (predicted) High lipophilicity
4-{[(2-sec-butylphenoxy)acetyl]amino}benzamide 2-sec-butylphenoxy, acetyl-amino at 4-position C₁₉H₂₂N₂O₃ 326.39 1.181±0.06 576.6±45.0 Enhanced steric hindrance from sec-butyl
2-hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide Hydroxy at 2-position, branched alkyl chain at 5-position C₁₉H₂₂N₂O₃ 326.39 1.191 543.6 Increased polarity due to hydroxyl group
3-amino-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-1-(2-methylpropyl)-5-phenylpentyl]benzamide Multiple substituents (hydroxy, isobutyl, dimethylphenoxy) Complex >500 N/A N/A High molecular complexity; potential pharmacological activity
N-tert-butyl-3-[[2-[3-(3-methoxypropylcarbamoyl)anilino]-2-oxoethyl]amino]benzamide Methoxypropyl, tert-butyl groups C₂₄H₃₁N₅O₄ 477.54 N/A N/A Designed for solubility and target binding

Key Observations:

  • Substituent Position and Lipophilicity : The isopropyl group in the target compound likely enhances lipophilicity compared to the sec-butyl analog (), which may alter membrane permeability or binding affinity .
  • Steric Effects: The 2,6-dimethylphenoxy group in introduces significant steric hindrance, possibly affecting receptor interactions .

Biological Activity

2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide typically involves the reaction of 4-isopropylphenol with acetic anhydride and subsequent amination processes. The structural formula can be represented as:

C16H20N2O3\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3

This compound features a benzamide backbone with an isopropylphenoxyacetyl substituent, contributing to its unique pharmacological properties.

The biological activity of 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized to act through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It potentially binds to various receptors, modulating their activity and influencing physiological responses.

Anticancer Properties

Research indicates that derivatives of benzamide compounds, including 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide, exhibit significant anticancer properties. A study highlighted that similar benzamide derivatives demonstrated cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) . The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

Anti-inflammatory Effects

In addition to anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .

Antimicrobial Activity

Some studies have reported antimicrobial activities associated with benzamide derivatives. For instance, compounds similar to 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide have shown effectiveness against various bacterial strains, suggesting potential utility in treating infections .

Case Studies and Research Findings

StudyFindings
Study on Cytotoxicity Compounds similar to 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide were tested against multiple cancer cell lines, showing IC50 values significantly lower than standard treatments like cisplatin .
Anti-inflammatory Mechanism Research indicated that related benzamide compounds inhibited COX enzymes, leading to decreased levels of inflammatory markers in vitro .
Antimicrobial Efficacy A study demonstrated that certain derivatives displayed antibacterial activity against resistant strains of bacteria, indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide?

  • Methodological Answer : The compound is typically synthesized via acylation of 4-isopropylphenoxyacetic acid with 2-aminobenzamide. Key steps include activating the carboxylic acid group (e.g., using HATU or DCC as coupling agents) and optimizing reaction conditions (e.g., anhydrous DMF, 0–5°C for 12–24 hours). Characterization should include:

  • NMR spectroscopy : Analyze aromatic protons (δ 6.8–8.2 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 355.4) .
  • HPLC purity : Use a C18 column with acetonitrile/water gradients (≥95% purity threshold) .
    • Table 1 : Example reaction conditions:
ReagentMolar RatioSolventTemperatureTimeYield
HATU1.2 eqDMF0–5°C24 h72%

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Perform pH-dependent solubility studies (e.g., 1–10 mg/mL in PBS buffer at pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm). For stability, incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C, monitoring degradation via LC-MS over 24–72 hours .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For cellular studies, use MTT assays (IC50 determination) in cancer cell lines (e.g., HeLa or MCF-7) with 48–72-hour exposure .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the compound’s persistence and bioaccumulation?

  • Methodological Answer : Follow OECD Guideline 307: conduct soil degradation experiments under aerobic conditions (20–25°C, 60% water-holding capacity) for 100 days. Quantify residues via LC-MS/MS and calculate half-life (t1/2) using first-order kinetics. Include bioaccumulation factors (BCF) in aquatic models (e.g., Daphnia magna) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Conflicting SAR data may arise from off-target effects or assay variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) and meta-analysis of substituent effects. For example, compare electron-withdrawing groups (e.g., -NO2) vs. electron-donating groups (e.g., -OCH3) on benzamide bioactivity .

Q. How can researchers address discrepancies in NMR spectral interpretation?

  • Methodological Answer : Overlapping signals (e.g., δ 171.4–173.0 ppm for carbonyl carbons) require advanced techniques like 2D NMR (HSQC, HMBC) or variable-temperature NMR to resolve. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) .

Q. What experimental designs are optimal for pharmacological efficacy studies?

  • Methodological Answer : Use a randomized block design with split-plot arrangements. For example:

  • Main plots : Dose levels (low, medium, high).
  • Subplots : Administration routes (oral, intravenous).
  • Replicates : 4–6 animals/group. Measure pharmacokinetic parameters (AUC, Cmax) and toxicity endpoints (ALT/AST levels) .

Q. How can computational modeling predict metabolite formation?

  • Methodological Answer : Employ docking simulations (AutoDock Vina) to identify CYP450 binding sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Key metabolites (e.g., hydroxylated derivatives) should be confirmed via HRMS and fragmentation patterns .

Q. What methodologies identify degradation pathways under UV/oxidative stress?

  • Methodological Answer : Expose the compound to UV light (254 nm) in a photoreactor and analyze degradation products via GC-MS. Use radical scavengers (e.g., tert-butanol) to distinguish between hydrolytic vs. oxidative pathways. Quantify reaction kinetics using pseudo-first-order models .

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